2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid is a synthetic compound featuring a four-membered azetidine ring substituted with a methoxy group at the 3-position and an acetic acid side chain. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amines, commonly employed in peptide synthesis and solid-phase organic chemistry. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of constrained peptides or protease inhibitors due to the conformational rigidity imparted by the azetidine ring .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-21(10-19(23)24)12-22(13-21)20(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUKWVRCWWSLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related Fmoc-protected azetidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues
Key Observations :
- Acid Functionality : All analogues include a carboxylic acid or acetic acid side chain, critical for conjugation with amines or alcohols in peptide synthesis .
Physicochemical Properties
Notes:
- The target compound’s collision cross-section (CCS) of 193.2 Ų ([M+H]+) suggests moderate polarity, comparable to imidazole-substituted analogues (193–200 Ų) .
- Limited solubility data across analogues highlight the need for empirical testing in specific solvents (e.g., DMF or acetonitrile) for synthetic applications.
Key Differences :
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